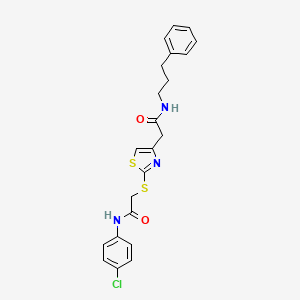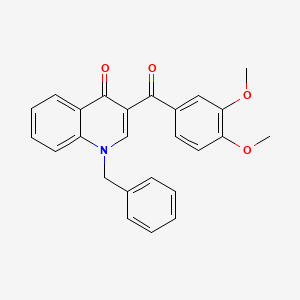
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with the molecular formula C25H21NO4. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a quinoline core, a benzyl group, and a 3,4-dimethoxybenzoyl moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 3,4-Dimethoxybenzoyl Moiety: The final step involves the acylation of the quinoline derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and basic pharmacological properties.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline core.
Quinazolinone: A related heterocyclic compound with a similar core structure but different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-22-13-12-18(14-23(22)30-2)24(27)20-16-26(15-17-8-4-3-5-9-17)21-11-7-6-10-19(21)25(20)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMHZXLAZCLRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

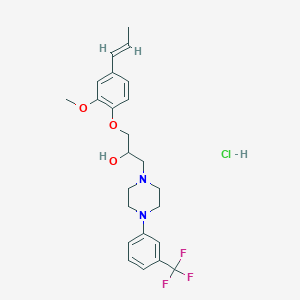
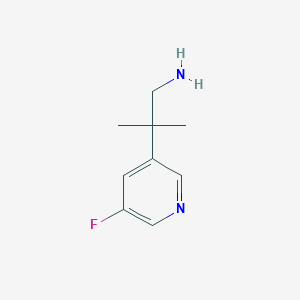
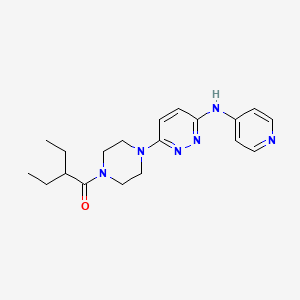
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)
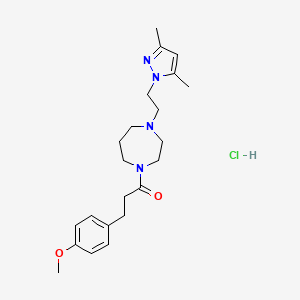

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)
![N-[3-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2374585.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)
